Z-VDVA-(DL-Asp)-FMK
Description
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone (referred to as Z-VDVAD-FMK in some studies) is a cell-permeable, irreversible caspase inhibitor. It is structurally characterized by a benzyloxycarbonyl (Z) group, a valine-aspartate-valine-alanine-aspartate peptide backbone with methyl ester (OMe) modifications, and a fluoromethylketone (FMK) warhead. This compound is primarily recognized for its specificity toward caspase-2, with secondary inhibitory effects on caspase-3 and caspase-7 . Its methyl ester modifications enhance cellular permeability, making it suitable for in vitro and in vivo studies of apoptosis pathways .
Properties
IUPAC Name |
methyl 5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21?,22-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTIWMNLIROOQF-CNKNRCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46FN5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:
Protection of Amino Acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Fluoromethylketone Addition: The final step involves the addition of the fluoromethylketone group to the peptide.
Industrial Production Methods
Industrial production of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The fluoromethylketone group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced derivatives with modified functional groups.
Scientific Research Applications
Key Applications
-
Drug Development
- Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is primarily utilized in the design of protease inhibitors. These inhibitors are crucial for developing treatments for various diseases, including cancer and viral infections. The compound's ability to irreversibly inhibit caspases makes it a valuable tool in therapeutic research aimed at apoptosis regulation .
- Biochemical Research
- Peptide Synthesis
- Diagnostics
- Pharmaceutical Formulations
Case Study 1: Inhibition of Caspases in Neuroprotection
A study demonstrated that Z-VAD(OMe)-FMK could limit brain infarction resulting from permanent artery obstruction by inhibiting caspase-1 and caspase-3 activities. This finding supports its potential use in developing neuroprotective therapies against ischemic injuries .
Case Study 2: Apoptosis Regulation in Cancer Therapy
Research involving Jurkat T cells showed that Z-VAD(OMe)-FMK effectively inhibited Fas-mediated apoptosis, indicating its potential application in cancer therapies aimed at modulating apoptotic pathways to enhance treatment efficacy .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Development | Design of protease inhibitors for cancer and viral treatments | Effective against caspases involved in apoptosis |
| Biochemical Research | Studies on enzyme activity and protein interactions | Insights into cellular processes |
| Peptide Synthesis | Synthesis of therapeutic peptides | Enhances specificity and efficacy |
| Diagnostics | Development of tools for disease biomarker identification | Useful in cancer diagnostics |
| Pharmaceutical Formulations | Stabilization of drug formulations | Improves shelf life and efficacy |
Mechanism of Action
The compound exerts its effects by inhibiting caspase-2 through competitive and irreversible inhibition. Caspase-2 is a cysteine protease that plays a crucial role in the initiation of apoptosis. By binding to the active site of caspase-2, Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone prevents the enzyme from cleaving its substrates, thereby inhibiting the apoptotic process.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone and related caspase inhibitors:
Mechanistic and Efficacy Comparisons
(1) vs. BocD-fmk
- Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone : Fails to prevent genistein-induced apoptosis in p815 mastocytoma cells, likely due to its inability to stabilize 14-3-3 proteins or inhibit Bad release, a critical step in mitochondrial apoptosis .
- BocD-fmk : Effective in preserving 14-3-3 protein levels and blocking Bad release, demonstrating broader efficacy in mitochondrial apoptosis pathways .
(2) vs. Z-VAD-FMK
- Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone : Exhibits caspase-2 selectivity, making it ideal for studying caspase-2-dependent processes like DNA damage-induced apoptosis .
- Z-VAD-FMK: A pan-caspase inhibitor broadly used to block apoptosis in models such as artesunate-induced Merkel cell carcinoma death and anthraquinone-mediated neurotoxicity .
(3) vs. Z-DEVD-FMK and Z-IETD-FMK
- Z-DEVD-FMK : Highly specific for caspase-3, making it superior for extrinsic apoptosis pathways (e.g., PARP cleavage assays) .
- Z-IETD-FMK : Targets caspase-8, critical for death receptor-mediated apoptosis (e.g., CD95/Fas signaling) .
- Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone : Less effective in extrinsic pathways but crucial for intrinsic pathways involving caspase-2 .
Limitations and Challenges
- Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone : Narrower applicability due to caspase-2 specificity; less effective in pan-caspase inhibition compared to Z-VAD-FMK .
- Z-VAD-FMK: May fail in apoptosis models involving non-caspase proteases (e.g., cathepsins) .
- BocD-fmk: Limited commercial availability and less characterized in non-mitochondrial pathways .
Biological Activity
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone, commonly referred to as Z-VAD(OMe)-FMK, is a potent pan-caspase inhibitor with significant implications in the fields of apoptosis and inflammation. This compound has garnered attention for its ability to selectively inhibit various caspases, which are crucial enzymes involved in the apoptotic process. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C22H30FN3O7
- Molecular Weight : 467.50 g/mol
- CAS Number : 634911-81-2
The compound features a fluoromethyl ketone structure that contributes to its irreversible inhibition of caspases, particularly caspase-1 and caspase-3 families .
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone acts as a competitive irreversible peptide inhibitor. It binds to the active site of caspases, preventing their activation and subsequent substrate cleavage. This inhibition is particularly relevant in conditions characterized by excessive apoptosis, such as ischemic injuries and neurodegenerative diseases .
Inhibition Profile
| Caspase | Inhibition Type | Remarks |
|---|---|---|
| Caspase-1 | Irreversible | Strongly inhibited |
| Caspase-2 | Irreversible | Selective inhibition |
| Caspase-3 | Irreversible | Moderately inhibited |
| Caspase-8 | Irreversible | Strongly inhibited |
The compound demonstrates a second-order rate constant for caspase-1 of approximately 280,000 Ms, indicating high potency in inhibiting this specific caspase .
Neuroprotection
In vivo studies have shown that Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone protects neurons from ischemic damage. For instance, in a mouse model of transient focal ischemia, administration of the compound significantly reduced neuronal death and improved functional outcomes .
Cardioprotection
Research has demonstrated that this compound can limit myocardial ischemia-reperfusion injury. In rat models, Z-VAD(OMe)-FMK administration at concentrations as low as 0.1 μM resulted in a reduction of infarct size by approximately 24.6% . This cardioprotective effect is attributed to its ability to inhibit apoptotic pathways during ischemic events.
Anti-inflammatory Effects
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone also exhibits anti-inflammatory properties. In models of acute inflammation, such as LPS-induced pyrexia and carrageenan-induced edema, the compound effectively reduced inflammatory responses through caspase inhibition .
Immunomodulation
The compound has been utilized in immunological studies where it modulated cytokine production and the innate immune response via inhibition of caspases. For example, it was shown to interfere with TLR3 signaling pathways in mouse models, demonstrating its potential role in regulating immune responses .
Q & A
Q. What is the primary mechanism of action of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone in apoptosis studies?
This compound acts as an irreversible pan-caspase inhibitor by covalently modifying the active-site cysteine residue of caspases via its fluoromethylketone (FMK) group, thereby blocking proteolytic activity . It inhibits both initiator (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7), making it a broad-spectrum tool for studying apoptotic pathways. In type I cells, it directly suppresses caspase-8 activation at the death-inducing signaling complex (DISC), while in type II cells, it indirectly inhibits mitochondrial-dependent caspase activation .
Q. What are the recommended storage conditions and handling protocols for this compound?
The compound should be stored at –80°C to –20°C in lyophilized or solution form to prevent degradation. Reconstitute in anhydrous DMSO (10–20 mM stock) and aliquot to avoid freeze-thaw cycles. Working concentrations in cell culture typically range from 5–20 µM , validated in Jurkat, MM144, and neuronal models . Avoid prolonged exposure to room temperature during experiments .
Q. How does this inhibitor distinguish between caspase isoforms in experimental settings?
While broadly targeting caspases, its specificity can vary with structural modifications. For example, the DL-Asp(OMe) configuration enhances selectivity for caspase-2 over other isoforms, as shown in studies where it suppressed caspase-2-mediated apoptosis at 10 µM without affecting caspase-3 activity . To confirm isoform-specific effects, pair with caspase-selective inhibitors (e.g., Z-IETD-FMK for caspase-8) and validate via immunoblotting .
Advanced Research Questions
Q. How should researchers resolve contradictions in efficacy across cell types or apoptotic stimuli?
Discrepancies arise from cell-type-specific apoptosis pathways (Type I vs. Type II). For example, in Type II cells (e.g., MCF7), mitochondrial permeabilization is required for caspase activation, making Bcl-2 overexpression a critical control to confirm caspase dependency . Use genetic models (e.g., CRISPR knockout of caspases) or combinatorial inhibition (e.g., with JNK inhibitors) to dissect pathway crosstalk . Always include positive controls like staurosporine to validate assay conditions .
Q. What experimental designs optimize its use in in vivo vs. in vitro models?
For in vitro studies, pre-incubate cells with 10–20 µM inhibitor for 1–2 hours before apoptotic induction . In in vivo applications (e.g., stroke models), nanoformulations (e.g., PEG-coated chitosan nanospheres) improve blood-brain barrier penetration and reduce off-target effects. Dose-response curves in animal models should account for tissue distribution and metabolic clearance .
Q. How do structural modifications (e.g., OMe groups, DL-Asp configuration) influence target specificity?
The OMe (methoxy) groups on Asp residues enhance cell permeability and stability against esterases, critical for prolonged inhibition in culture . The DL-Asp configuration in Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone broadens specificity to caspase-2, unlike the L-Asp variant, which preferentially targets caspase-3 . For isoform-specific studies, compare activity against truncated analogs (e.g., Z-DEVD-FMK for caspase-3) .
Q. What are the limitations of using this compound in inflammasome studies?
While it inhibits caspase-1 in inflammasome models, its pan-caspase activity may confound results. For example, in NOD1-mediated responses, Z-Val-Asp(OMe)-FMK failed to block IL-1β maturation in vascular smooth muscle cells but suppressed LPS-induced responses in macrophages due to off-target effects on cell viability . Pair with caspase-1-specific probes (e.g., YVAD-FMK) and monitor cytotoxicity via ATP assays .
Methodological Best Practices
- Concentration Optimization : Start with 5 µM for in vitro assays and titrate upward while monitoring cell viability (MTT assay) .
- Data Validation : Combine with genetic knockdown (siRNA) or caspase activity assays (e.g., fluorogenic substrates Ac-DEVD-AMC) .
- Handling Contradictions : Use orthogonal methods (e.g., TUNEL assay, Annexin V staining) to confirm apoptosis suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
